molecular formula C14H17F2NO B259881 N-cycloheptyl-2,4-difluorobenzamide

N-cycloheptyl-2,4-difluorobenzamide

Cat. No.: B259881
M. Wt: 253.29 g/mol
InChI Key: QPDPEFHCIANOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cycloheptyl-2,4-difluorobenzamide is a benzamide derivative featuring a cycloheptylamine moiety attached to a 2,4-difluorobenzoyl group. Benzamides are widely utilized in medicinal and materials chemistry due to their versatility as intermediates, ligands, or bioactive molecules. The fluorine atoms at the 2- and 4-positions of the benzoyl ring enhance metabolic stability and influence electronic properties, while the cycloheptyl group contributes to lipophilicity and steric effects.

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-cycloheptyl-2,4-difluorobenzamide

InChI

InChI=1S/C14H17F2NO/c15-10-7-8-12(13(16)9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18)

InChI Key

QPDPEFHCIANOIP-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and similarities between N-cycloheptyl-2,4-difluorobenzamide and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Evidence ID
This compound Cycloheptylamine, 2,4-difluorobenzoyl C₁₄H₁₆F₂NO Likely intermediate/ligand; lipophilicity N/A
3-Chloro-N-cyclohexyl-2,4-difluorobenzamide Cyclohexylamine, 3-Cl, 2,4-difluorobenzoyl C₁₃H₁₃ClF₂NO White solid; soluble in DMSO/MeOH; intermediate
N-Cyclopentyl-2,4-difluorobenzamide Cyclopentylamine, 2,4-difluorobenzoyl C₁₂H₁₃F₂NO Intermediate; molecular weight 225.23
5-Bromo-2,4-difluorobenzamide 5-Br, 2,4-difluorobenzoyl C₇H₄BrF₂NO Research use; molecular weight 236.01
5-Amino-2,4-difluorobenzamide 5-NH₂, 2,4-difluorobenzoyl C₇H₆F₂N₂O Enhanced solubility via H-bonding
3-Chloro-2,4-difluorobenzamide 3-Cl, 2,4-difluorobenzoyl (no cycloalkyl) C₇H₄ClF₂NO Hazardous (H301/H311/H331); MW 191.56

Key Observations

Cycloalkyl Group Influence :

  • The cycloheptyl group in the target compound likely increases lipophilicity compared to cyclopentyl (C₁₂, ) or cyclohexyl (C₁₃, ) analogs. Larger rings may enhance membrane permeability but reduce solubility in polar solvents.
  • Cyclohexyl derivatives (e.g., 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide) are common intermediates in drug synthesis due to their balance of steric bulk and solubility .

Halogen Effects: Fluorine atoms at the 2- and 4-positions improve metabolic stability and modulate electronic properties via strong C-F dipole interactions. Chlorine substituents (e.g., 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide ) may enhance toxicity, as seen in 3-Chloro-2,4-difluorobenzamide (H301/H311/H331 hazards ).

Amino vs. Cycloalkyl Substituents: 5-Amino-2,4-difluorobenzamide exhibits higher solubility in aqueous media due to hydrogen bonding from the NH₂ group, contrasting with the lipophilic cycloalkyl derivatives.

Applications :

  • Cycloalkyl-substituted benzamides (e.g., cyclohexyl , cyclopentyl ) are frequently employed as intermediates or ligands in catalysis.
  • Halogenated variants (e.g., bromo , chloro ) may serve as building blocks in agrochemical or pharmaceutical synthesis.

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